molecular formula C12H17NOS B5551056 4-[4-(methylthio)benzyl]morpholine

4-[4-(methylthio)benzyl]morpholine

Cat. No. B5551056
M. Wt: 223.34 g/mol
InChI Key: FXVHECYPVHHKFK-UHFFFAOYSA-N
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Description

Morpholine derivatives, including those with benzyl substituents, play a significant role in medicinal chemistry and material science due to their versatile chemical properties and biological activities. They are synthesized through various chemical routes and exhibit a wide range of chemical and physical properties based on their molecular structure.

Synthesis Analysis

The synthesis of morpholine derivatives often involves reactions between morpholine or its analogs with aldehydes, benzyl halides, or isothiocyanates under specific conditions. For example, the reaction of 3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one with morpholine and formaldehyde led to the formation of a specific morpholine derivative, highlighting the versatility of morpholine in synthesizing complex molecules (Gül Kotan & H. Yüksek, 2016).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. These techniques provide detailed insights into the bond lengths, angles, and overall conformation of the molecules. For instance, the crystal structure analysis of a Mannich base derivative of morpholine revealed specific conformational features and hydrogen bonding interactions (S. Franklin et al., 2011).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, including those leading to the formation of ionic liquids, Schiff bases, and conjugated systems with potential antimicrobial and anticancer activities. The reactivity is influenced by the substituents on the morpholine ring and the nature of the reacting partners (J. Pernak et al., 2011).

Scientific Research Applications

Synthesis and Material Applications

Synthesis and Toxicological Assessment : A study conducted by Pernak et al. (2011) focused on synthesizing a series of 4-benzyl-4-methylmorpholinium salts, assessing their physicochemical properties, toxicity, and biodegradability. These morpholinium ionic liquids exhibited moderate to low toxicity and were suggested as potential new solvents for biomass due to their effective dissolution properties for cellulose with specific anions like formate or acetate (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).

Biological and Pharmacological Applications

Antimicrobial and Antiproliferative Activities : Al-Ghorbani et al. (2017) synthesized novel 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives and evaluated their anti-proliferative activity against various neoplastic cells. Their findings indicated that certain derivatives exhibited significant anti-mitogenic activity, suggesting their potential as therapeutic agents against cancer progression (Al-Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).

Glucosidase Inhibition and Antioxidant Activity : Özil, Parlak, and Baltaş (2018) designed and synthesized benzimidazole derivatives with a morpholine skeleton, showing significant in vitro antioxidant activities and glucosidase inhibition. These findings highlight the potential use of these compounds in managing oxidative stress and diabetes (Özil, Parlak, & Baltaş, 2018).

Chemical Structure and Reaction Studies

Structural Analysis of Mannich Bases : Franklin et al. (2011) conducted a structural and spectral analysis of a Mannich base derivative of benzothiazole and morpholine, revealing insights into the conformation and hydrogen bonding interactions of such compounds. This study provides valuable information for the design of new compounds with enhanced chemical properties (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

Fluorescent Probe for DTT Detection : Sun et al. (2018) developed a two-photon fluorescent probe based on a morpholine derivative for detecting 1, 4-dithiothreitol (DTT), demonstrating fast and selective sensing capabilities. This probe's successful application in one- and two-photon imaging of DTT in cells suggests its utility in biological and biochemical research (Sun, Xia, Huang, Gu, & Wang, 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Morpholine derivatives are often used in the synthesis of pharmaceuticals .

Safety and Hazards

Morpholine can cause skin burns and eye damage, and may be harmful if swallowed . It is also flammable .

Future Directions

The future directions for “4-[4-(methylthio)benzyl]morpholine” would depend on its potential applications. Given the wide use of morpholine derivatives in pharmaceuticals , it could be a promising area of research.

properties

IUPAC Name

4-[(4-methylsulfanylphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-15-12-4-2-11(3-5-12)10-13-6-8-14-9-7-13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVHECYPVHHKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5431868

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